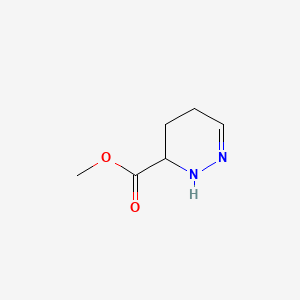
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) is a chemical compound with the molecular formula C9H13NO3 It is a derivative of cyclohexanediol, featuring an ethynyl group and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with 1,3-cyclohexanediol.
Introduction of Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions.
Formation of Carbamate Group: The carbamate group is formed by reacting the intermediate product with a carbamoylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The ethynyl and carbamate groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) involves its interaction with specific molecular targets and pathways. The ethynyl and carbamate groups play a crucial role in its reactivity and interactions. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexanediol: A simpler derivative without the ethynyl and carbamate groups.
1-Ethynyl-1-cyclohexanol: Contains an ethynyl group but lacks the carbamate group.
1,3-Cyclohexanediol, mixture of cis and trans: A mixture of isomers with different spatial arrangements.
Propriétés
Numéro CAS |
1200-79-9 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.207 |
Nom IUPAC |
[(1R,3S)-1-ethynyl-3-hydroxycyclohexyl] carbamate |
InChI |
InChI=1S/C9H13NO3/c1-2-9(13-8(10)12)5-3-4-7(11)6-9/h1,7,11H,3-6H2,(H2,10,12)/t7-,9+/m0/s1 |
Clé InChI |
LODCQMHQFQOYSE-IONNQARKSA-N |
SMILES |
C#CC1(CCCC(C1)O)OC(=O)N |
Synonymes |
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate](/img/structure/B576258.png)

![Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B576268.png)

